molecular formula C16H17N3O B7529001 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide

2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide

Cat. No. B7529001
M. Wt: 267.33 g/mol
InChI Key: XTWLZHLWNYKYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. It has been demonstrated to have potential therapeutic applications in cancer treatment.

Mechanism of Action

2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide inhibits the interaction between p53 and MDM2, which is a negative regulator of p53. By inhibiting this interaction, 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide promotes the activation of the p53 pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has been shown to have significant biochemical and physiological effects on cancer cells. It has been demonstrated to induce apoptosis and cell cycle arrest in various types of cancer cells, including breast cancer, lung cancer, and leukemia. 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications in cancer treatment, making it a valuable tool for cancer research. However, 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide also has some limitations for lab experiments. It has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide. One potential direction is to further investigate its therapeutic applications in cancer treatment, including in clinical trials. Another direction is to explore its potential applications in other diseases, such as neurodegenerative diseases. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.

Synthesis Methods

2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide can be synthesized through a multistep process involving various chemical reactions. The synthesis begins with the preparation of 3-pyridinemethanol, which is then reacted with 2-methylindole-3-carboxaldehyde to form the intermediate product. The final step involves the reaction of the intermediate product with 2,2,2-trifluoroacetic acid to produce 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide.

Scientific Research Applications

2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been demonstrated to inhibit the p53-MDM2 interaction and activate the p53 pathway, leading to apoptosis and cell cycle arrest in cancer cells. 2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide has shown promising results in preclinical studies, including in vitro and in vivo studies.

properties

IUPAC Name

2-methyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-12-9-14-6-2-3-7-15(14)19(12)16(20)18-11-13-5-4-8-17-10-13/h2-8,10,12H,9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWLZHLWNYKYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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